1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Overview
Description
Scientific Research Applications
Medicine: Antihistamic and Central Nervous System Agents
This compound shows promise in the medical field due to its structural similarity to carbostyril derivatives, which are known for their antihistamic and central nervous system controlling actions . These properties suggest potential use as antihistamic agents, which could help in the treatment of allergic reactions by blocking histamine receptors in the body. Additionally, the central nervous system controlling action indicates possible applications in neurological disorders, where modulation of neurotransmitter activity is required.
Material Science: Synthesis of Advanced Materials
The imidazole group present in the compound is of significant interest in material science. Imidazoles are known for their coordination properties, which can be utilized in creating advanced materials such as polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and as sensors.
Chemical Synthesis: Building Blocks for Complex Molecules
The compound’s unique structure makes it a valuable building block in chemical synthesis. Its reactive sites, such as the thiol and imidazole groups, allow for various chemical modifications, making it a versatile precursor for synthesizing more complex molecules with specific desired properties for pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQKJANMPUOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156896 | |
Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol | |
CAS RN |
1105189-77-2 | |
Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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